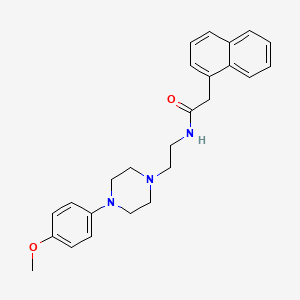

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-30-23-11-9-22(10-12-23)28-17-15-27(16-18-28)14-13-26-25(29)19-21-7-4-6-20-5-2-3-8-24(20)21/h2-12H,13-19H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCHDIAVZBOLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

Acylation Reaction: The piperazine intermediate is then reacted with 2-bromoethylamine to introduce the ethyl group, forming N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amine.

Coupling with Naphthylacetamide: Finally, the intermediate is coupled with naphthalen-1-ylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Neuropharmacological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. The piperazine moiety is known for its affinity towards these receptors, making it a candidate for developing treatments for psychiatric disorders.

Case Study: Antidepressant Activity

In a study examining the antidepressant-like effects of piperazine derivatives, compounds similar to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide exhibited significant activity in animal models. The mechanism was linked to the modulation of serotonin levels, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent research has indicated that compounds with a similar structure may exhibit anticancer properties. The naphthalene and piperazine components are thought to contribute to cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives of naphthalene-piperazine compounds showed promising cytotoxicity against breast cancer cells (MCF-7). The presence of the methoxy group was found to enhance the compound's ability to induce apoptosis in these cells .

Chemical Probes in Biological Research

This compound can also serve as a chemical probe for studying receptor interactions and signaling pathways. Its structure allows it to be used in various assays aimed at understanding receptor-ligand dynamics.

Case Study: Receptor Binding Studies

In receptor binding assays, this compound was utilized to investigate its affinity towards specific serotonin and dopamine receptors. Findings indicated that it could selectively bind to certain receptor subtypes, providing insights into the design of more selective pharmacological agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Table: SAR Insights

| Structural Feature | Observed Effect |

|---|---|

| Methoxy group on phenyl ring | Increased receptor affinity |

| Naphthalene core | Enhanced cytotoxicity |

| Piperazine linkage | Modulation of neurotransmitter systems |

These insights help guide future modifications to improve efficacy and selectivity for therapeutic targets.

Mechanism of Action

The mechanism by which N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and pharmacological properties can be contextualized by comparing it to analogs with modifications in:

- Piperazine substituents

- Acetamide-linked aromatic groups

- Spacer chain length

Piperazine Substitutions

The 4-methoxyphenyl group on the piperazine ring is a critical pharmacophore. Analogous compounds with alternative substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- The 4-methoxyphenyl group (e.g., Compound 13, Target Compound) correlates with higher melting points compared to halogenated analogs (Compounds 14, 15), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) .

Acetamide-Linked Aromatic Groups

The naphthalen-1-yl group in the target compound contrasts with thiazole, benzothiazole, or phenyl groups in analogs:

Key Observations :

- Naphthalene’s planar, lipophilic structure may enhance binding to hydrophobic enzyme pockets (e.g., MMPs) compared to smaller heterocycles like thiazole .

Spacer Chain Length

The ethyl spacer in the target compound differs from butyl or methylene chains in analogs:

Pharmacological Implications

While direct data for the target compound are lacking, insights from analogs suggest:

- MMP Inhibition : The 4-methoxyphenylpiperazine motif (as in Compound 13) is associated with MMP-2/9 inhibition, critical in anti-inflammatory and anticancer applications .

- Antimicrobial Potential: Benzothiazole-linked analogs (e.g., Compound 3f) exhibit antifungal activity, hinting at broad-spectrum utility .

- Receptor Targeting: Piperazine-acetamide hybrids (e.g., ) often target serotonin or adenosine receptors, suggesting CNS-related applications .

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including biochemical properties, cellular effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H27N3O3S

- Molecular Weight : 425.5 g/mol

- CAS Number : 1049435-75-7

The compound features a naphthalene moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group. This unique structure contributes to its diverse biological activities.

This compound interacts with various biomolecules, affecting several biochemical pathways:

| Biochemical Property | Description |

|---|---|

| Enzyme Interaction | Inhibits acetylcholinesterase, impacting neurotransmitter levels and signaling pathways. |

| Cell Signaling | Alters cellular signaling pathways and gene expression, potentially influencing metabolic processes. |

| Molecular Mechanism | Involves binding interactions with receptors and enzymes, leading to changes in cellular function. |

Cellular Effects

Research indicates that this compound may influence cell proliferation and apoptosis. In vitro studies have shown that it can modulate signaling pathways associated with cell survival and death, highlighting its potential as a therapeutic agent in cancer treatment.

Pharmacological Activity

The compound has been evaluated for its pharmacological properties across various studies:

- Antimicrobial Activity : Exhibits bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating significant potency .

- Neuroprotective Effects : Demonstrated potential in protecting neuronal cells from oxidative stress, suggesting implications for neurodegenerative diseases .

Case Studies and Research Findings

- Neuropharmacology : A study highlighted the compound's ability to enhance cognitive functions in animal models by modulating serotonin and dopamine receptor activities. This suggests potential applications in treating disorders like depression and anxiety .

- Antimicrobial Efficacy : In a comparative study, the compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus compared to standard antibiotics .

- Toxicity Studies : Evaluations on human cell lines indicated low cytotoxicity levels, supporting its safety profile for further development as a therapeutic agent .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires:

- Stepwise coupling reactions : Prioritize piperazine-ethyl linker formation before introducing the naphthalene acetamide moiety to minimize steric hindrance .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution steps to enhance reaction rates .

- Temperature control : Maintain 60–80°C for amide bond formation to balance reactivity and side-product suppression .

- Purification : Employ gradient elution HPLC with a C18 column or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm substituent connectivity, focusing on piperazine proton splitting (δ 2.5–3.5 ppm) and naphthalene aromatic signals (δ 7.2–8.2 ppm) .

- X-ray crystallography : Refine crystal structures using SHELXL (e.g., bond angles and torsion angles for the piperazine-ethyl-naphthalene backbone) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHNO: 420.2281) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls to minimize variability .

- Purity validation : Re-analyze compound batches via HPLC and NMR to rule out degradation products .

- Orthogonal assays : Combine radioligand binding (e.g., H-labeled ligands) with functional assays (e.g., cAMP measurement) to confirm target engagement .

Advanced: What computational strategies are recommended for predicting the compound’s biological targets and binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors, focusing on the piperazine moiety’s role in hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide-naphthalene group in hydrophobic pockets .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity against GPCRs .

Basic: What in vitro pharmacological screening approaches are appropriate for initial evaluation of the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Test acetylcholinesterase inhibition using Ellman’s method (IC determination) .

- Receptor profiling : Screen against a panel of CNS targets (e.g., 5-HT, D) via competitive binding assays .

- Cytotoxicity testing : Use MTT assays in SH-SY5Y cells to establish safety margins .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile, and what chiral resolution methods are applicable?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Enzymatic resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Pharmacodynamic comparison : Compare IC values of enantiomers in receptor-binding assays to identify active stereoisomers .

Basic: What are the critical stability parameters to monitor during the compound’s storage and formulation development?

Methodological Answer:

- Photodegradation : Store in amber vials at -20°C; monitor via UV-Vis spectroscopy for absorbance shifts .

- Thermal stability : Conduct accelerated aging studies (40°C/75% RH) with TGA/DSC to identify decomposition thresholds .

- Solubility : Use shake-flask method with biorelevant media (FaSSIF) to guide salt or co-crystal formulation .

Advanced: What strategies are effective in elucidating the compound’s metabolic pathways and identifying potential toxic metabolites?

Methodological Answer:

- Liver microsome assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-HRMS .

- Isotopic labeling : Synthesize -labeled ethyl linker to track metabolic cleavage sites .

- Reactive metabolite screening : Trapping studies with glutathione to detect electrophilic intermediates .

Advanced: How can researchers address discrepancies between computational predictions and experimental results regarding the compound’s physicochemical properties?

Methodological Answer:

- Force field validation : Compare logP predictions (e.g., XLogP3 vs. experimental shake-flask data) to refine computational models .

- Solvation effects : Include explicit water molecules in DFT calculations to improve pKa prediction accuracy .

- Batch consistency : Re-test properties across multiple synthetic batches to isolate variability sources .

Advanced: What experimental approaches are recommended for investigating the compound’s polymorphic forms and their impact on bioactivity?

Methodological Answer:

- Polymorph screening : Use solvent evaporation (e.g., ethanol vs. acetonitrile) to generate Form I/II and characterize via PXRD .

- Dissolution testing : Compare dissolution rates of polymorphs in USP apparatus II to correlate bioavailability differences .

- In vitro activity : Test polymorphs in parallel receptor-binding assays to assess bioactivity variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.